4-methyl-4-[(pyrrolidin-1-yl)methyl]piperidine
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Overview
Description
4-Methyl-4-[(pyrrolidin-1-yl)methyl]piperidine is a chemical compound that features a piperidine ring substituted with a pyrrolidine moiety. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of both piperidine and pyrrolidine rings in its structure allows for unique interactions with biological targets, making it a valuable scaffold in the development of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-4-[(pyrrolidin-1-yl)methyl]piperidine typically involves the reaction of 4-methylpiperidine with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperidine, followed by nucleophilic substitution with pyrrolidine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts and solvents are chosen to optimize the reaction efficiency and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-4-[(pyrrolidin-1-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperidine and pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
4-Methyl-4-[(pyrrolidin-1-yl)methyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methyl-4-[(pyrrolidin-1-yl)methyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use.
Comparison with Similar Compounds
4-(1-Pyrrolidinyl)piperidine: Shares a similar structure but lacks the methyl group on the piperidine ring.
α-Pyrrolidinoisohexanophenone: Contains a pyrrolidine ring but differs in the rest of its structure.
Uniqueness: 4-Methyl-4-[(pyrrolidin-1-yl)methyl]piperidine is unique due to the presence of both a methyl group and a pyrrolidine moiety on the piperidine ring. This combination provides distinct steric and electronic properties, making it a valuable scaffold for drug design and other applications.
Properties
IUPAC Name |
4-methyl-4-(pyrrolidin-1-ylmethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-11(4-6-12-7-5-11)10-13-8-2-3-9-13/h12H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWTWBBKVNUAFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)CN2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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